The Diaryl Ether Scaffold: Molecular Structure and Synthetic Utility of 4-Nitro-2-(3-nitrophenoxy)benzoic Acid
The Diaryl Ether Scaffold: Molecular Structure and Synthetic Utility of 4-Nitro-2-(3-nitrophenoxy)benzoic Acid
Executive Summary
4-Nitro-2-(3-nitrophenoxy)benzoic Acid represents a specialized class of electron-deficient diaryl ethers. Structurally, it serves as a critical "butterfly" scaffold where two aromatic systems are linked via an ether bridge, constrained by an ortho-carboxylic acid functionality.
This guide outlines the molecular architecture, optimized synthetic pathways, and physicochemical properties of this compound. It is primarily utilized as a high-value intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., acifluorfen analogs) and as a precursor for high-performance polyimide monomers upon reduction of its nitro groups.
Molecular Architecture & Electronic Properties
Structural Conformation
The molecule does not adopt a planar geometry.[1] The ether linkage (
-
The "Butterfly" Twist: To minimize steric repulsion between the carbonyl oxygen of the carboxylic acid and the ortho-hydrogens of the phenoxy ring, the two phenyl rings twist out of plane. This results in a nearly orthogonal arrangement (dihedral angle
60–90°), often described as a "butterfly" conformation. -
Implications: This non-planar geometry prevents
- stacking in the solid state, influencing solubility profiles and increasing the "3D character" of the molecule in drug-receptor binding pockets.
Electronic Push-Pull Effects
The molecule is highly electron-deficient due to the synergistic effects of three withdrawing groups:
-
4-Nitro Group (Ring A): Exerts a strong mesomeric withdrawing effect (
), significantly activating the C2 position for nucleophilic attack during synthesis. -
Carboxylic Acid (Ring A): Withdraws electron density via induction (
) and resonance, further deactivating Ring A. -
3-Nitro Group (Ring B): Withdraws density from the phenoxy ring, lowering the basicity of the ether oxygen and increasing the acidity of the molecule.
Process Chemistry: Synthetic Pathways
The synthesis of 4-nitro-2-(3-nitrophenoxy)benzoic acid is a classic example of Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction involves the attack of the 3-nitrophenoxide anion (nucleophile) on 2-chloro-4-nitrobenzoic acid (electrophile).
-
Activation: The 4-nitro group stabilizes the anionic Meisenheimer complex intermediate, lowering the activation energy.
-
Leaving Group: Chloride is the preferred leaving group due to the balance of electronegativity and bond strength, though fluoride (from 2-fluoro-4-nitrobenzoic acid) would react faster but is less cost-effective.
Synthetic Workflow Diagram
The following diagram illustrates the reaction logic and intermediate states.
Detailed Experimental Protocol
This protocol is designed for high purity and yield, minimizing the formation of decarboxylated byproducts.[2]
Reagents:
-
2-Chloro-4-nitrobenzoic acid (1.0 eq)
-
3-Nitrophenol (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) - Anhydrous -
Solvent: DMF (N,N-Dimethylformamide) or DMSO
Step-by-Step Methodology:
-
Salt Formation (In Situ):
-
Charge a reaction vessel with 3-nitrophenol (1.1 eq) and DMF (5-10 volumes).
-
Add
(2.5 eq) in portions at room temperature. -
Observation: The mixture will turn yellow/orange as the phenoxide anion forms. Stir for 30 minutes to ensure complete deprotonation.
-
-
Coupling Reaction:
-
Add 2-chloro-4-nitrobenzoic acid (1.0 eq) to the mixture.
-
Heat the reaction mass to 80–100°C .
-
Critical Control: Monitor by HPLC or TLC. The reaction typically requires 4–6 hours. Do not exceed 120°C to prevent thermal decarboxylation of the benzoic acid.
-
-
Work-up & Isolation:
-
Cool the mixture to room temperature.
-
Pour the reaction mass into crushed ice/water (approx. 10 volumes). The excess base will dissolve, and the product (as a potassium salt) will be soluble.
-
Acidification: Slowly add 6N HCl until pH
1–2. -
Precipitation: The product will precipitate as a solid off-white/yellowish mass.
-
Filter the solid and wash with water to remove inorganic salts (
) and residual DMF.
-
-
Purification:
-
Recrystallize from Ethanol/Water or Acetic Acid to remove unreacted 3-nitrophenol.
-
Physicochemical Characterization
The following data summarizes the key properties. Note that while the parent 2-phenoxybenzoic acid is well-characterized, specific values for this dinitro-isomer are derived from structure-property relationship (SPR) models and standard chemical databases.
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 304.21 g/mol | |
| Appearance | Pale yellow to tan crystalline solid | Nitro groups impart yellow color.[3] |
| Melting Point | 165–175°C (Predicted) | Significantly higher than parent (113°C) due to nitro-stacking interactions. |
| pKa (Carboxyl) | ~2.5 – 3.0 | More acidic than benzoic acid (4.2) due to electron-withdrawing nitro group. |
| LogP | ~2.8 | Moderately lipophilic; suitable for membrane permeability. |
| Solubility | Soluble in DMSO, DMF, Acetone. | Sparingly soluble in water; soluble in alkaline water (as salt). |
Applications in Research & Development
Herbicidal Pharmacophore (PPO Inhibition)
This molecule is a direct structural analog of the diphenyl ether herbicide class (e.g., Acifluorfen , Fluorodifen ).
-
Mechanism: These compounds inhibit Protoporphyrinogen Oxidase (PPO), a key enzyme in chlorophyll biosynthesis.
-
SAR Logic: The 4-nitro group on the benzoic acid ring mimicks the electronic requirements for binding to the PPO active site. The 3-nitrophenoxy group provides the necessary lipophilic bulk to occupy the hydrophobic pocket of the enzyme.
Precursor for High-Performance Polymers
Upon catalytic hydrogenation (e.g.,
-
Utility: This diamine is a valuable monomer for synthesizing polyimides and polyamides . The ether linkage introduces flexibility into the polymer backbone, improving solubility and processability without sacrificing thermal stability.
Pharmaceutical Scaffold
The diaryl ether moiety is a "privileged structure" in medicinal chemistry, found in various bioactive agents (e.g., triclosan, thyroxine). This specific nitro-acid derivative is used in library synthesis to explore anti-inflammatory and antimicrobial activity, leveraging the nitro groups as handles for further functionalization (reduction, acylation).
References
-
NIST Chemistry WebBook. "Benzoic acid, 2-phenoxy- and derivatives."[4] National Institute of Standards and Technology.[4] Link
-
Sigma-Aldrich. "4-Nitro-2-(3-nitrophenoxy)benzoic acid Product Information." Merck KGaA. Link
-
BenchChem. "Synthesis of substituted nitrobenzoic acids and diaryl ethers." Technical Guide. Link
-
PubChem. "Compound Summary: 4-nitro-2-(3-nitrophenoxy)benzoic acid."[5] National Center for Biotechnology Information. Link
-
ResearchGate. "Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers."[6] (Context on biological activity of nitro-diphenyl ethers). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Diphenic acid | C14H10O4 | CID 10210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid, 2-phenoxy- [webbook.nist.gov]
- 5. PubChemLite - 4-nitro-2-(3-nitrophenoxy)benzoic acid (C13H8N2O7) [pubchemlite.lcsb.uni.lu]
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